Indolin-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indolin-1-amine hydrochloride is a chemical compound with the molecular formula C8H11ClN2. It is a derivative of indoline, which is a bicyclic organic heterocyclic compound consisting of a benzene ring fused with a five-membered nitrogenous ring. This compound is known for its aromatic and weakly basic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indolin-1-amine hydrochloride can be synthesized through various methods. One common approach involves the reduction of indole. This can be achieved using catalytic hydrogenation or other reduction conditions, such as borane-pyridine in hydrogen chloride, zinc powder, tin or zinc amalgam in hydrochloric acid, or sodium ammonia .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for pharmaceutical and industrial applications .
Chemical Reactions Analysis
Types of Reactions: Indolin-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole derivatives.
Reduction: Reduction reactions can convert indole to indoline.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens and alkylating agents are commonly used.
Major Products Formed:
Oxidation: Indole derivatives.
Reduction: Indoline.
Substitution: Various substituted indoline derivatives
Scientific Research Applications
Indolin-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Indoline derivatives have shown potential as anticancer, antibacterial, and anti-inflammatory agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of indolin-1-amine hydrochloride involves its interaction with various molecular targets. The benzene ring of indoline can interact with amino acid residues of proteins through hydrophobic interactions. The nitrogen atom acts as a hydrogen bond donor and acceptor, facilitating binding with protein residues. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Indole: A structurally related compound with a benzene ring fused to a five-membered nitrogenous ring.
Indoline: The parent compound of indolin-1-amine hydrochloride, differing by the presence of an amine group.
Oxindole: Another related compound with an oxygen atom in the five-membered ring.
Uniqueness: this compound is unique due to its specific amine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2,3-dihydroindol-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.ClH/c9-10-6-5-7-3-1-2-4-8(7)10;/h1-4H,5-6,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGNOCNBVIIEHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375419 |
Source
|
Record name | Indolin-1-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92259-86-4 |
Source
|
Record name | Indolin-1-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indolin-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.